3,3'-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)
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Overview
Description
3-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)METHYL]-4-HYDROXY-2H-CHROMEN-2-ONE is a complex organic compound that features a combination of brominated phenyl and chromenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)METHYL]-4-HYDROXY-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)METHYL]-4-HYDROXY-2H-CHROMEN-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
3-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)METHYL]-4-HYDROXY-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)METHYL]-4-HYDROXY-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-BROMO-5-ETHOXY-4-HYDROXY-BENZALDEHYDE: Shares the brominated phenyl group but lacks the chromenyl moiety.
Flavonoids: Structurally similar due to the presence of the chromenyl group but differ in the substitution pattern.
Uniqueness
The uniqueness of 3-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)METHYL]-4-HYDROXY-2H-CHROMEN-2-ONE lies in its combination of brominated phenyl and chromenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H19BrO8 |
---|---|
Molecular Weight |
551.3 g/mol |
IUPAC Name |
3-[(3-bromo-5-ethoxy-4-hydroxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C27H19BrO8/c1-2-34-19-12-13(11-16(28)25(19)31)20(21-23(29)14-7-3-5-9-17(14)35-26(21)32)22-24(30)15-8-4-6-10-18(15)36-27(22)33/h3-12,20,29-31H,2H2,1H3 |
InChI Key |
FCWNIQDAGWMEDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O)Br)O |
Origin of Product |
United States |
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